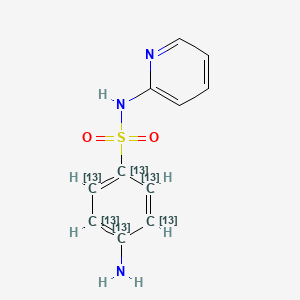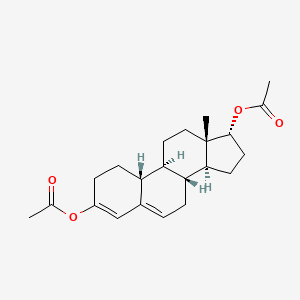![molecular formula C16H28BrNO2 B1514461 1,2-Benzenediol, 4-[2-(dibutylamino)ethyl]-, hydrobromide CAS No. 65273-67-8](/img/structure/B1514461.png)
1,2-Benzenediol, 4-[2-(dibutylamino)ethyl]-, hydrobromide
Übersicht
Beschreibung
N,N-Dibutyldopamine hydrobromide is a chemical compound known for its role as a dopamine receptor agonist. It is primarily used in scientific research to study the effects of dopamine receptor activation. The compound has the molecular formula C16H27NO2.HBr and a molecular weight of 346.30 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dibutyldopamine hydrobromide typically involves the alkylation of dopamine with dibutylamine. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, and a solvent like ethanol. The resulting product is then treated with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods: Industrial production of N,N-dibutyldopamine hydrobromide follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure high purity and consistency of the final product. The compound is often purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Arten von Reaktionen: N,N-Dibutyldopaminhydrobromid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Chinone zu bilden.
Reduktion: Sie kann reduziert werden, um das entsprechende Amin zu bilden.
Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.
Substitution: Nukleophile wie Halogenide oder Amine können unter basischen Bedingungen verwendet werden.
Hauptprodukte, die gebildet werden:
Oxidation: Chinone und andere oxidierte Derivate.
Reduktion: Entsprechende Amine.
Substitution: Substituierte Dopaminderivate.
Wissenschaftliche Forschungsanwendungen
N,N-Dibutyldopaminhydrobromid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird verwendet, um die Reaktivität und Bindungseigenschaften von Dopaminrezeptoren zu untersuchen.
Biologie: Wird in Experimenten eingesetzt, um die Rolle von Dopamin in verschiedenen biologischen Prozessen zu verstehen.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen bei der Behandlung von neurologischen Erkrankungen untersucht.
Industrie: Wird bei der Entwicklung neuer Medikamente und chemischer Verbindungen eingesetzt.
5. Wirkmechanismus
N,N-Dibutyldopaminhydrobromid übt seine Wirkungen aus, indem es an Dopaminrezeptoren bindet, insbesondere an die D1- und D2-Rezeptorsubtypen. Diese Bindung aktiviert die Rezeptoren, was zu einer Kaskade intrazellulärer Signalwege führt. Die Aktivierung dieser Wege führt zu verschiedenen physiologischen Wirkungen, wie der Modulation der Neurotransmitterfreisetzung und der Regulierung der motorischen Kontrolle .
Ähnliche Verbindungen:
- N,N-Dipropyldopaminhydrobromid
- 3-[2-(Dipropylamino)ethyl]phenolhydrobromid
- TL 102 Hydrobromid
- TL 232 Hydrobromid
Vergleich: N,N-Dibutyldopaminhydrobromid ist aufgrund seiner spezifischen Bindungsaffinität und Selektivität für Dopaminrezeptoren einzigartig. Im Vergleich zu ähnlichen Verbindungen hat es eine unterschiedliche chemische Struktur, die seine pharmakologischen Eigenschaften beeinflusst. Diese Einzigartigkeit macht es zu einem wertvollen Werkzeug in der Forschung, die sich auf die Funktion von Dopaminrezeptoren und verwandte therapeutische Anwendungen konzentriert .
Wirkmechanismus
N,N-Dibutyldopamine hydrobromide exerts its effects by binding to dopamine receptors, specifically the D1 and D2 receptor subtypes. This binding activates the receptors, leading to a cascade of intracellular signaling pathways. The activation of these pathways results in various physiological effects, such as modulation of neurotransmitter release and regulation of motor control .
Vergleich Mit ähnlichen Verbindungen
- N,N-Dipropyldopamine hydrobromide
- 3-[2-(Dipropylamino)ethyl]phenol hydrobromide
- TL 102 hydrobromide
- TL 232 hydrobromide
Comparison: N,N-Dibutyldopamine hydrobromide is unique due to its specific binding affinity and selectivity for dopamine receptors. Compared to similar compounds, it has a distinct chemical structure that influences its pharmacological properties. This uniqueness makes it a valuable tool in research focused on dopamine receptor function and related therapeutic applications .
Eigenschaften
IUPAC Name |
4-[2-(dibutylamino)ethyl]benzene-1,2-diol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO2.BrH/c1-3-5-10-17(11-6-4-2)12-9-14-7-8-15(18)16(19)13-14;/h7-8,13,18-19H,3-6,9-12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABCAYKDQSPFLGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CCC1=CC(=C(C=C1)O)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40793722 | |
| Record name | 4-[2-(Dibutylamino)ethyl]benzene-1,2-diol--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40793722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65273-67-8 | |
| Record name | 1,2-Benzenediol, 4-[2-(dibutylamino)ethyl]-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65273-67-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[2-(Dibutylamino)ethyl]benzene-1,2-diol--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40793722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


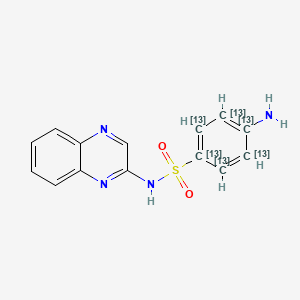
![Cyclohexanamine;[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate](/img/structure/B1514382.png)
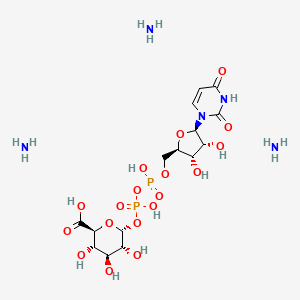

![Ethyl 6-decoxy-4-oxo-7-propyl-1H-quinoline-3-carboxylate-[d5]](/img/structure/B1514386.png)


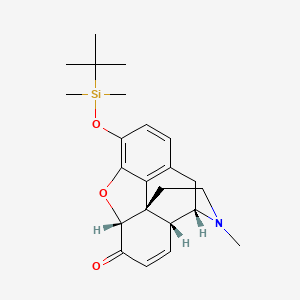

![(5S,8R,9R,10S,13S,14S,17S)-17-Ethyl-17-hydroxy-13-methyl-1,2,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1514392.png)


